3-({1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
3-({1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common approach is to start with the preparation of the 3-methyl-1,2,4-oxadiazole ring, which can be synthesized by reacting appropriate nitriles with hydroxylamine under acidic conditions . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the formation of the quinazolinone core via cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-({1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction may produce simpler quinazolinone structures .
Scientific Research Applications
3-({1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-({1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
- 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
- 2-Amino-1,3,4-oxadiazole derivatives
Uniqueness
What sets 3-({1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one apart is its unique combination of the quinazolinone core with the 1,2,4-oxadiazole and piperidine rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H21N5O2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-[[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C18H21N5O2/c1-13-20-17(25-21-13)11-22-8-6-14(7-9-22)10-23-12-19-16-5-3-2-4-15(16)18(23)24/h2-5,12,14H,6-11H2,1H3 |
InChI Key |
CZVBGZYGIIXKLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CN2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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